molecular formula C16H23N3O2S B2809728 2-(Cyclopentylthio)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone CAS No. 2034620-66-9

2-(Cyclopentylthio)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone

Cat. No.: B2809728
CAS No.: 2034620-66-9
M. Wt: 321.44
InChI Key: BACMMFUDUQINTO-UHFFFAOYSA-N
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Description

2-(Cyclopentylthio)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone is a complex organic compound that has garnered interest in various fields of scientific research

Scientific Research Applications

2-(Cyclopentylthio)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.

    Industry: The compound’s properties make it useful in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopentylthio)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the piperidin-1-yl group, the introduction of the pyrimidin-2-yloxy moiety, and the attachment of the cyclopentylthio group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with a focus on optimizing reaction conditions for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopentylthio)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Mechanism of Action

The mechanism by which 2-(Cyclopentylthio)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can modulate their activity. The pathways involved in these interactions are studied to understand the compound’s potential therapeutic effects and to optimize its use in various applications.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(Cyclopentylthio)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone include other molecules with similar structural features, such as:

  • Compounds with a cyclopentylthio group
  • Molecules containing a pyrimidin-2-yloxy moiety
  • Piperidin-1-yl derivatives

Uniqueness

What sets this compound apart is its unique combination of these functional groups, which may confer specific properties and activities not found in other similar compounds

Properties

IUPAC Name

2-cyclopentylsulfanyl-1-(3-pyrimidin-2-yloxypiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2S/c20-15(12-22-14-6-1-2-7-14)19-10-3-5-13(11-19)21-16-17-8-4-9-18-16/h4,8-9,13-14H,1-3,5-7,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BACMMFUDUQINTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC(=O)N2CCCC(C2)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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